molecular formula C6H6ClFN2 B8262626 2-CHLORO-3-FLUORO-6-METHYL-4-PYRIDINAMINE

2-CHLORO-3-FLUORO-6-METHYL-4-PYRIDINAMINE

Cat. No.: B8262626
M. Wt: 160.58 g/mol
InChI Key: BIRINPVRUWQBBG-UHFFFAOYSA-N
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Description

2-CHLORO-3-FLUORO-6-METHYL-4-PYRIDINAMINE is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure imparts distinct chemical and physical properties, making it useful in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-3-FLUORO-6-METHYL-4-PYRIDINAMINE typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 2,6-dimethylpyridine followed by selective fluorination and amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-3-FLUORO-6-METHYL-4-PYRIDINAMINE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-CHLORO-3-FLUORO-6-METHYL-4-PYRIDINAMINE has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-CHLORO-3-FLUORO-6-METHYL-4-PYRIDINAMINE depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-fluoro-6-methylpyridine: Lacks the amine group, making it less versatile in certain reactions.

    2-Chloro-4-fluoro-6-methylpyridine: Differently substituted, leading to variations in reactivity and applications.

    3-Chloro-2-fluoro-6-methylpyridine: Another isomer with distinct chemical properties.

Uniqueness

2-CHLORO-3-FLUORO-6-METHYL-4-PYRIDINAMINE is unique due to the specific positioning of its substituents, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals.

Properties

IUPAC Name

2-chloro-3-fluoro-6-methylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c1-3-2-4(9)5(8)6(7)10-3/h2H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRINPVRUWQBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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